molecular formula C19H18N2O3S B2821774 BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE CAS No. 327063-17-2

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE

Cat. No.: B2821774
CAS No.: 327063-17-2
M. Wt: 354.42
InChI Key: QMYOJMRXHPKHJJ-NTCAYCPXSA-N
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Description

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE is a synthetic organic compound featuring a benzoate ester backbone substituted with an amide-linked cyano-thiophene propenamide group. The (2E) configuration denotes a trans arrangement of the double bond in the propenamide moiety. Key structural elements include:

  • Butyl benzoate ester: Enhances lipophilicity and may influence solubility in organic matrices.
  • Cyano group: Acts as a strong electron-withdrawing group, facilitating charge transfer.
  • Thiophene ring: A π-conjugated heterocycle that contributes to electronic delocalization and optoelectronic activity.

Properties

IUPAC Name

butyl 4-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYOJMRXHPKHJJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyanoacrylamides under basic conditions. The reaction may involve the use of catalysts such as palladium complexes or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate environmentally sustainable practices, such as the use of green solvents and recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The cyano group and thiophene ring are crucial for its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 6) and 2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 7)

These compounds, studied for solar cell applications, share critical features with the target molecule:

Property BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE Compound 6 Compound 7
Electron-withdrawing group Cyano (-CN) Cyanoacrylic acid Cyanoacrylic acid
Donor moiety Thiophene 3,4-Ethylenedioxythiophene (EDOT) Thiophene
Conjugation length Moderate (amide-linked thiophene) Extended (quinoxaline + dual thiophenes) Extended (quinoxaline + thiophene)
Anchoring group Benzoate ester Cyanoacrylic acid Cyanoacrylic acid

Key Findings :

  • Compounds 6 and 7 exhibit broader absorption spectra due to extended conjugation, whereas the target compound’s benzoate ester may limit π-system delocalization .
  • The cyanoacrylic acid group in Compounds 6 and 7 enhances charge injection into semiconductor substrates (e.g., TiO₂) compared to the ester group in the target molecule, which may reduce interfacial electron transfer efficiency .

Comparison with Phthalate Esters (DBP, DMP, DEP)

Property This compound DBP
Degradation byproducts Not reported in evidence; likely esters/amides Butyl benzoate, p-benzoquinone
Photostability Amide group may resist hydrolysis Rapid ester hydrolysis under UV/TiO₂
Degradation pathways Potential ring-opening via hydroxyl radical attack Hydrolysis, decarboxylation, oxidation

Key Findings :

  • DBP degrades via ester cleavage to butyl benzoate, a process accelerated by TiO₂ photocatalysis. The target compound’s amide group could confer greater resistance to hydrolysis compared to phthalate esters .
  • Both DBP and the target compound may undergo ring-opening reactions under UV exposure, but the presence of cyano and thiophene groups in the latter could lead to unique byproducts (e.g., nitriles or sulfur-containing fragments) .

Electronic Properties and Theoretical Insights

DFT studies on Compounds 6 and 7 (B3LYP/cc-pVDZ level) highlight the role of electron-deficient quinoxaline and cyano groups in reducing HOMO-LUMO gaps (∼2.1–2.3 eV), enhancing charge separation . For the target compound:

  • Predicted HOMO-LUMO gap : Likely higher due to shorter conjugation, reducing optoelectronic efficiency.
  • Charge transfer: The thiophene-amide-cyano triad may enable intramolecular charge transfer, but the lack of a strong anchoring group (e.g., cyanoacrylic acid) could limit photovoltaic performance .

Biological Activity

Butyl 4-[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamido]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

This compound is characterized by a unique structure that includes:

  • Butyl ester : Provides hydrophobic properties.
  • Benzoate moiety : Enhances interaction with biological targets.
  • Enamido group : Contains a cyano and thiophene ring, which may contribute to its reactivity and biological effects.

The compound's structure can be summarized in the following table:

Component Description
Butyl groupHydrophobic tail aiding in membrane permeability
Benzoate moietyAromatic system enhancing binding interactions
Enamido groupContains cyano and thiophene, potentially reactive

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation : Introducing the butyl group.
  • Esterification : Forming the benzoate linkage.
  • Modification of the enamido group : Adjustments to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity while maintaining biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities. Key areas of interest include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
    • Example: Compounds with thiophene rings often demonstrate enhanced antibacterial properties due to their ability to disrupt bacterial membranes.
  • Local Anesthetic Effects : Some derivatives have been evaluated for their anesthetic properties, showing promising results in reducing pain perception.
    • A study indicated that certain benzoate derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine .
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their potential to modulate inflammatory responses, which could lead to therapeutic applications in conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of butyl 4-[(2E)-2-cyano-3-(thiophen-2-yil)prop-2-enamido]benzoate:

  • Local Anesthetic Evaluation :
    • A comparative study found that several benzoate derivatives exhibited good local anesthetic effects in animal models, with low toxicity profiles . This suggests that butyl 4-[(2E)-2-cyano-3-(thiophen-2-yil)prop-2-enamido]benzoate may also possess similar properties.
  • Antimicrobial Testing :
    • A series of thiophene-containing compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range . This highlights the potential of butyl 4-[(2E)-2-cyano-3-(thiophen-2-yil)prop-2-enamido]benzoate as an antimicrobial agent.

Q & A

Q. How can the synthesis of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE be optimized for higher yields?

Methodological Answer:

  • Reaction Conditions: Use a base-catalyzed condensation of 2-cyano-3-(thiophen-2-yl)acrylic acid derivatives with 4-aminobenzoate esters under reflux in absolute ethanol with glacial acetic acid as a catalyst. Adjust molar ratios (e.g., 1:1.2 for aldehyde:amine) to minimize side reactions .
  • Work-Up: Employ reduced-pressure solvent evaporation to isolate intermediates, followed by recrystallization in ethanol/water mixtures to purify the final product .
  • Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm completion by the disappearance of the starting amine peak in FT-IR (N-H stretch at ~3300 cm⁻¹).

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). Compare experimental m/z values with theoretical calculations (e.g., ±0.002 Da tolerance) .
  • Elemental Analysis: Validate purity by matching experimental C, H, N, and S percentages with theoretical values (e.g., C: 68.10%, H: 3.53%, N: 7.01%, S: 10.69%) .
  • NMR Spectroscopy: Assign stereochemistry (e.g., E-configuration at the α,β-unsaturated nitrile) using ¹H-¹H COSY and NOESY for spatial correlations .

Q. How can stability under photolytic conditions be assessed?

Methodological Answer:

  • Photodegradation Setup: Expose the compound to UV-Vis light (e.g., 254 nm) in methanol/water (1:1) and analyze degradation products via HPLC or LC-MS at 0, 30, and 60 min intervals .
  • Key Byproducts: Monitor for butyl benzoate (hydrolysis product) and ring-opened derivatives (e.g., butyl-(2E,4E)-7-oxohepta-2,4-dienoate) using retention time matching and MS/MS fragmentation .
  • Kinetics: Calculate degradation half-life (t₁/₂) using first-order rate equations.

Advanced Research Questions

Q. How can electron density ambiguities in X-ray crystallography be resolved for this compound?

Methodological Answer:

  • Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement: Use SHELXL with TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for non-H atoms. Apply Hirshfeld rigid-bond tests to validate ADPs .
  • Visualization: Generate ORTEP-3 diagrams to identify disordered regions (e.g., butyl chain conformers) and apply PART instructions to model alternate occupancies .

Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

  • Assay Variability: Standardize conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., known inhibitors) to validate assay reproducibility .
  • Solubility Effects: Pre-dissolve the compound in DMSO (<1% v/v) and confirm solubility in assay buffers via dynamic light scattering (DLS) to rule out aggregation artifacts.
  • Structure-Activity: Synthesize analogs (e.g., replacing the thiophenyl group with furan) and compare IC₅₀ values to identify critical pharmacophores .

Q. What computational strategies predict reactivity at the α,β-unsaturated nitrile moiety?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., LUMO localization at the nitrile group) .
  • Reactivity Mapping: Simulate nucleophilic attack (e.g., by water or thiols) using NBO analysis to quantify charge transfer and transition-state energies.
  • Validation: Compare computational predictions with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .

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